(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol
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Overview
Description
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol is a chiral compound featuring a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Triol: The triol moiety can be synthesized through a series of reduction and protection-deprotection steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The triol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and KMnO4.
Reduction: Reducing agents such as LiAlH4 and NaBH4 can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 and HNO3.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its triazole moiety.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Cancer Research: Potential use in cancer therapy due to its ability to interact with specific molecular targets.
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of (1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl group can participate in π-π interactions. The triol moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)ethane-1,2-diol: Similar structure but with one less hydroxyl group.
(1s,2r)-1-(2-Phenyl-2h-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol: Similar structure but with an additional hydroxyl group.
Uniqueness
Hydrogen Bonding: The triol moiety allows for extensive hydrogen bonding, which can influence the compound’s reactivity and interactions.
Chirality: The chiral centers in the compound provide unique stereochemical properties that can be exploited in asymmetric synthesis and drug development.
Properties
CAS No. |
6631-53-4 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(1S,2R)-1-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2/t10-,11+/m1/s1 |
InChI Key |
BAAINTSMEYOAIX-MNOVXSKESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O |
Origin of Product |
United States |
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